molecular formula C6H7N5O B11054743 7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B11054743
M. Wt: 165.15 g/mol
InChI Key: YBMWZMTUURJNGX-UHFFFAOYSA-N
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Description

7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methyl-1,2,4-triazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of pharmacological activities and its ability to interact with multiple molecular targets. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

7-amino-4-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H7N5O/c1-10-5(12)2-4(7)11-6(10)8-3-9-11/h2-3H,7H2,1H3

InChI Key

YBMWZMTUURJNGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N2C1=NC=N2)N

Origin of Product

United States

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